4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol
Overview
Description
The compound of interest belongs to a class of organic molecules characterized by their complex phenolic structures, which are often the subject of study due to their interesting chemical and physical properties. Such compounds are typically investigated for their potential applications in materials science, organic synthesis, and as intermediates in the production of more complex chemical entities.
Synthesis Analysis
Related compounds have been synthesized using methods like the Schiff bases reduction route, indicating a potential pathway for synthesizing the compound . These methods involve creating complex molecules through stepwise chemical reactions that introduce specific functional groups at targeted positions on the molecule (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Detailed molecular structure analyses, including density functional theory (DFT) calculations and X-ray crystallography, are common tools for understanding the spatial arrangement of atoms within these molecules. Such studies provide insights into the molecule's geometry, bond lengths, angles, and the potential for intermolecular interactions (Viji et al., 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including azo coupling, hydrogenation, and reactions with anilines or aminophenols. The specific reactivity patterns of these molecules are often determined by the presence and position of functional groups, such as hydroxyl, methoxy, and alkene groups (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystalline structure, are crucial for understanding how these compounds behave under different conditions. Spectroscopic techniques like NMR and IR spectroscopy, alongside X-ray crystallography, provide a comprehensive view of these aspects (Espinoza-Hicks et al., 2012).
Scientific Research Applications
Phenolic Compounds in Stereum hirsutum
Research has identified phenolic compounds in Stereum hirsutum, a fungus, including derivatives similar to the target compound. These phenolics have potential applications in natural product chemistry and possibly in pharmacological studies (Duan et al., 2015).
Impact on Agrobacterium vir Genes
Studies have explored the effects of phenolic compounds on Agrobacterium virulence gene induction. This research is crucial for understanding gene transfer mechanisms in plants, which could have significant implications for genetic engineering and plant biotechnology (Joubert et al., 2002).
Antifungal and Pest Deterrent Properties
Phenolic compounds from plants like Illicium anisatum have shown antifungal activity and pest deterrent properties. This suggests potential agricultural applications, particularly in pest management and crop protection (Koeduka et al., 2014).
Anti-inflammatory Activity
Some phenolic compounds isolated from Myristica fragrans seeds exhibit anti-inflammatory properties. This could be significant in the development of new anti-inflammatory drugs or treatments (Cuong et al., 2011).
Hepatoprotective Effects
Research on phenolic compounds from Tribuli Fructus has shown hepatoprotective activities, indicating potential therapeutic applications for liver-related diseases (Byun et al., 2010).
Anticancer Activity
A new phenolic compound isolated from the wood of Millettia leucantha demonstrated strong anticancer activity against certain tumor cell lines, hinting at its potential in cancer research (Rayanil et al., 2011).
properties
IUPAC Name |
4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methylbut-2-enyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-15(2)7-9-18-13-16(8-12-20(18)23)5-4-6-17-10-11-19(22)14-21(17)24-3/h7-8,10-14,22-23H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWULZGRVGVEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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